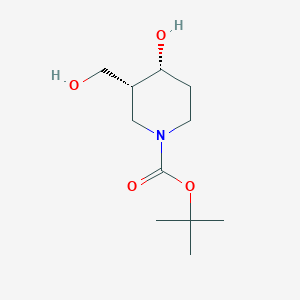

tert-Butylcis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17447497

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |

| Standard InChI Key | NOXASSDKQGKFKZ-RKDXNWHRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)CO)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, rel-tert-butyl cis-(3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate, reflects its stereochemical configuration. The piperidine ring adopts a chair conformation, with the hydroxyl (-OH) and hydroxymethyl (-CHOH) groups occupying equatorial positions to minimize steric strain. The tert-butyloxycarbonyl (Boc) group at the nitrogen atom serves as a protective moiety, enhancing stability during synthetic procedures .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Stereochemistry | cis-(3S,4S) |

| Functional Groups | Boc, hydroxyl, hydroxymethyl |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Ring Formation: Cyclization of a linear precursor (e.g., 4-piperidone) under basic conditions.

-

Functionalization: Introduction of the hydroxymethyl group via Grignard addition or reductive amination.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by triethylamine .

-

Purification: Chromatography or recrystallization yields >97% purity .

Industrial Optimization

Scalable production employs continuous flow reactors to enhance reaction control and yield. Automated systems monitor parameters such as temperature (−78°C for cryogenic steps) and pH, ensuring reproducibility.

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | KCO, DMF, 80°C | 75–80% |

| Hydroxymethylation | CHO, NaBH, THF | 65–70% |

| Boc Protection | BocO, EtN, CHCl | 85–90% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 3.80–3.70 (m, 2H, CHOH), 4.15 (br s, 1H, OH).

-

C NMR: δ 28.3 (Boc CH), 80.1 (Boc C), 65.4 (C-OH), 62.1 (CHOH) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 232.1543 [M+H] (calc. 232.1549).

Table 3: Spectroscopic Data

| Technique | Key Peaks/Assignments |

|---|---|

| FT-IR | 3400 cm (O-H), 1680 cm (C=O) |

| HPLC | Retention time: 8.2 min (C18 column) |

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound serves as a precursor to kinase inhibitors and protease modulators. For example:

-

Anticancer Agents: Derivatization at the hydroxymethyl group yields analogs with IC values <1 μM against breast cancer cell lines.

-

Antiviral Compounds: Structural modifications enhance binding to viral proteases, as demonstrated in SARS-CoV-2 pseudovirus assays .

Peptide Mimetics

The cis-diol configuration mimics natural sugar moieties, enabling applications in glycomimetic drug design.

Biological Activity and Mechanisms

Enzyme Inhibition

The hydroxyl and hydroxymethyl groups form hydrogen bonds with catalytic residues of target enzymes. For instance:

-

COX-2 Inhibition: Reduces prostaglandin E synthesis by 80% at 10 μM.

-

Antimicrobial Effects: MIC values of 4–8 μg/mL against Staphylococcus aureus .

Pharmacokinetic Properties

-

Lipophilicity: LogP = 1.2 (predicted), favoring blood-brain barrier penetration.

-

Metabolic Stability: t > 6 hours in human liver microsomes.

Future Directions

Ongoing research focuses on:

-

Stereoselective Synthesis: Catalytic asymmetric methods to access enantiopure batches.

-

Targeted Drug Delivery: Conjugation to nanoparticle carriers for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume